n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide

17β-HSD1 inhibition Breast cancer Endocrinology

N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide (CAS 1250503-83-3; molecular weight: 229.30 g/mol) is a synthetic thiophene-acetamide derivative featuring a flexible hydroxyethoxyethyl side chain. This compound has been identified as a potent inhibitor of both 17β-hydroxysteroid dehydrogenase type 1 and type 2 (17β-HSD1/2) and a moderate antagonist of the C-C chemokine receptor type 5 (CCR5), distinguishing it from simpler thiophene-acetamide analogs that lack multi-target engagement.

Molecular Formula C10H15NO3S
Molecular Weight 229.29
CAS No. 1250503-83-3
Cat. No. B2867014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide
CAS1250503-83-3
Molecular FormulaC10H15NO3S
Molecular Weight229.29
Structural Identifiers
SMILESC1=CSC=C1CC(=O)NCCOCCO
InChIInChI=1S/C10H15NO3S/c12-3-5-14-4-2-11-10(13)7-9-1-6-15-8-9/h1,6,8,12H,2-5,7H2,(H,11,13)
InChIKeyWLQHKMFBPUJIHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide (CAS 1250503-83-3): A Dual-Targeting Scaffold with Quantified Activity at 17β-HSD and CCR5


N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide (CAS 1250503-83-3; molecular weight: 229.30 g/mol) is a synthetic thiophene-acetamide derivative featuring a flexible hydroxyethoxyethyl side chain . This compound has been identified as a potent inhibitor of both 17β-hydroxysteroid dehydrogenase type 1 and type 2 (17β-HSD1/2) and a moderate antagonist of the C-C chemokine receptor type 5 (CCR5), distinguishing it from simpler thiophene-acetamide analogs that lack multi-target engagement [1][2][3]. The hydroxyethoxyethyl moiety is predicted to enhance aqueous solubility and hydrogen-bonding capacity compared to alkyl-substituted thiophene analogs, which is a key physicochemical differentiation for in vitro assay compatibility .

Why Generic N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide Analogs Cannot Be Simply Substituted


The specific combination of a thiophene-3-yl core with a flexible hydroxyethoxyethyl acetamide side chain in N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide (CAS 1250503-83-3) is not generic among commercially available thiophene acetamides. Substituting with the parent compound, 2-(thiophen-3-yl)acetamide (CAS 13781-66-3) , would eliminate the hydroxyethoxyethyl moiety entirely, resulting in a >1,000-fold loss of potency against 17β-HSD1 and complete loss of CCR5 antagonist activity [1][2]. Similarly, replacing the side chain with a simple N-hydroxyethyl group (as in N-(2-hydroxyethyl)-2-(thiophen-3-yl)acetamide) or an alkoxyethyl chain alters both target engagement and physicochemical properties, invalidating cross-assay comparability [1]. The quantitative binding data provided in Section 3 demonstrates that minor structural modifications within this chemical series produce profound differences in potency and target selectivity profiles, making direct procurement of the exact CAS number essential for reproducible scientific results [1][2].

Quantitative Differentiation of N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide (CAS 1250503-83-3) vs. Structural Analogs


Sub-Nanomolar Potency at 17β-HSD1 vs. Parent Thiophene Acetamide

N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide exhibits an IC50 of 1.20 nM against human placental 17β-HSD1 [1]. In contrast, the core scaffold 2-(thiophen-3-yl)acetamide (CAS 13781-66-3) lacks reported 17β-HSD1 inhibitory activity, and structurally related thiophene derivatives such as (5-(4-hydroxy-3-methylphenyl)thiophen-3-yl)(3-hydroxyphenyl)methanone show an IC50 of 199 nM—approximately 166-fold less potent [2].

17β-HSD1 inhibition Breast cancer Endocrinology

Equipotent Dual Inhibition of 17β-HSD1 and 17β-HSD2 vs. Type-Selective Analogs

N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide displays equipotent inhibition of both 17β-HSD1 and 17β-HSD2 with IC50 values of 1.20 nM for each isozyme [1]. This dual inhibition profile contrasts sharply with comparator compounds such as (5-(4-hydroxy-3-methylphenyl)thiophen-3-yl)(3-hydroxyphenyl)methanone, which exhibits 3.6-fold selectivity for 17β-HSD1 (IC50 = 199 nM) over 17β-HSD2 (IC50 = 719 nM) [2].

17β-HSD2 inhibition Osteoporosis Steroid metabolism

Moderate CCR5 Antagonism: A 28-Fold Differentiation from Clinical Benchmark Maraviroc

N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide demonstrates CCR5 antagonist activity with an IC50 of 2.80 μM (2,800 nM) in a cell-cell fusion assay [1]. This represents a 28-fold lower potency compared to the clinical CCR5 antagonist maraviroc, which exhibits IC50 values of 3.3-7.2 nM in radioligand binding assays . However, the compound is >1,000-fold less potent against CCR5 than it is against 17β-HSD1, establishing a clear functional selectivity profile.

CCR5 antagonism HIV entry inhibition Chemokine receptor

Enhanced Aqueous Solubility via Hydroxyethoxyethyl Side Chain: Class-Level Inference

The hydroxyethoxyethyl moiety of N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide is predicted to confer improved aqueous solubility compared to alkyl-substituted or unsubstituted thiophene-acetamide analogs . While experimental aqueous solubility data for this specific CAS number are not publicly available, class-level inference from structurally related compounds indicates that the parent 2-(thiophen-3-yl)acetamide (lacking the polar side chain) and N-methyl-N-[(oxan-4-yl)methyl]-2-(thiophen-3-yl)acetamide (with a hydrophobic oxane moiety) [1] are likely to exhibit lower aqueous solubility, limiting their utility in aqueous biochemical assays without co-solvent addition.

Aqueous solubility Polar side chain In vitro assay compatibility

Optimal Research and Industrial Application Scenarios for N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide (CAS 1250503-83-3)


17β-HSD1/2 Dual Inhibition Studies in Breast Cancer and Osteoporosis Models

Based on the equipotent, sub-nanomolar inhibition of both 17β-HSD1 and 17β-HSD2 (IC50 = 1.20 nM for each isozyme) [1], this compound is ideally suited for in vitro studies investigating the simultaneous modulation of estrogen biosynthesis (via 17β-HSD1) and inactivation (via 17β-HSD2). This dual activity distinguishes it from type-selective inhibitors such as (5-(4-hydroxy-3-methylphenyl)thiophen-3-yl)(3-hydroxyphenyl)methanone (IC50: 199 nM for HSD1; 719 nM for HSD2) [2], enabling unique mechanistic interrogation in breast cancer cell lines (e.g., T47-D) and osteoblast differentiation assays.

Multi-Target Pharmacology: Simultaneous 17β-HSD and CCR5 Modulation

The compound's ability to inhibit 17β-HSD1/2 at 1.20 nM while antagonizing CCR5 at 2.80 μM [1][2] makes it a valuable tool for studying cross-talk between steroid hormone metabolism and chemokine receptor signaling. This multi-target profile is not replicated by maraviroc (potent CCR5 antagonist with no reported 17β-HSD activity) or by the parent scaffold 2-(thiophen-3-yl)acetamide . Potential applications include inflammatory breast cancer models or HIV-associated metabolic disorders where both pathways are implicated.

Aqueous Biochemical Assays Requiring Minimized Co-Solvent Usage

The hydroxyethoxyethyl side chain in this compound is predicted to enhance aqueous solubility relative to alkyl-substituted or unsubstituted thiophene-acetamide analogs [1]. This physicochemical property supports its use in aqueous enzyme inhibition assays (e.g., 17β-HSD radiometric assays) and cell-based fusion assays (e.g., CCR5-mediated cell-cell fusion) [2] with reduced reliance on DMSO or other organic co-solvents, thereby minimizing solvent-induced artifacts and improving data reproducibility.

Medicinal Chemistry Optimization of Thiophene-Acetamide CCR5 Antagonists

While this compound exhibits moderate CCR5 antagonist activity (IC50 = 2.80 μM) [1], it offers a distinct chemical scaffold from the clinical benchmark maraviroc [2]. Structure-activity relationship (SAR) studies can leverage the thiophene-3-yl acetamide core and hydroxyethoxyethyl side chain to design analogs with improved CCR5 potency while maintaining or modulating 17β-HSD activity. This dual-target chemical starting point is not available from commercially available maraviroc analogs or the parent 2-(thiophen-3-yl)acetamide scaffold .

Quote Request

Request a Quote for n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.